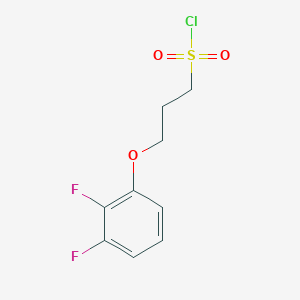![molecular formula C10H12KN4O8P B13638622 potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is known for its role in various biochemical processes, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups, followed by the selective phosphorylation of the primary hydroxyl group. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions, often using automated synthesizers to ensure precision and efficiency. The process is optimized to achieve high yields and purity, with stringent control over reaction parameters such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and purine derivatives.
Reduction: Reduction reactions can lead to the formation of deoxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various nucleotide analogs, which have applications in biochemical research and medicine .
Scientific Research Applications
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of nucleotide analogs and other complex organic molecules.
Biology: Plays a crucial role in studies related to DNA and RNA synthesis, replication, and repair.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in nucleotide metabolism, including polymerases and kinases. The compound can inhibit or promote the synthesis of nucleic acids, depending on the context, by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): A nucleotide involved in DNA synthesis, lacking the hydroxyl group at the 2’ position.
Guanosine Monophosphate (GMP): Another nucleotide with a similar purine base but different functional groups.
Uniqueness
Potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate is unique due to its specific phosphorylation pattern and the presence of both hydroxyl and phosphate groups. This combination allows it to participate in a wide range of biochemical reactions and makes it a versatile tool in scientific research .
Properties
Molecular Formula |
C10H12KN4O8P |
|---|---|
Molecular Weight |
386.30 g/mol |
IUPAC Name |
potassium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1 |
InChI Key |
AWOLVHQZOSVDSL-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)







![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


